molecular formula C22H26N2O4S B2604512 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 2034445-00-4

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2604512
CAS No.: 2034445-00-4
M. Wt: 414.52
InChI Key: CYZRUICMIBCKTG-UHFFFAOYSA-N
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Description

N-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic benzamide derivative featuring a 2-methoxy-2,3-dihydro-1H-inden-2-ylmethyl group and a 4-(pyrrolidin-1-ylsulfonyl) substituent. This compound is structurally distinct due to its methoxy-substituted dihydroindenyl moiety and the sulfonamide-linked pyrrolidine group.

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-28-22(14-18-6-2-3-7-19(18)15-22)16-23-21(25)17-8-10-20(11-9-17)29(26,27)24-12-4-5-13-24/h2-3,6-11H,4-5,12-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZRUICMIBCKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:

    Formation of the Indene Derivative: The starting material, 2-methoxy-2,3-dihydro-1H-indene, can be synthesized through the hydrogenation of 2-methoxyindene using a palladium catalyst under hydrogen gas.

    Attachment of the Benzamide Group: The indene derivative is then reacted with 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This might include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The benzamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, potentially forming new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Aminated derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to understand biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exerts its effects depends on its interaction with molecular targets. It may bind to specific proteins or enzymes, altering their activity and thereby influencing biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related analogs from published literature:

Compound Name Key Structural Features Relevant Data Reference
N-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide Methoxy-dihydroindenylmethyl group; pyrrolidinylsulfonyl-benzamide No direct data provided in evidence. Structural analysis suggests moderate polarity and potential sulfonamide-mediated enzyme inhibition.
N-((2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide Hydroxy-dihydroindenylmethyl group; dimethylisoxazole-carboxamide Conversion rates: 10% (18% conditions), 18% (10% conditions). Suggests pH-dependent reactivity differences.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Fluorinated chromenyl-pyrazolopyrimidine; isopropylbenzamide Melting point: 175–178°C; molecular weight: 589.1 g/mol. Fluorine atoms enhance lipophilicity and metabolic stability.
N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-… Triazine core; multiple pyrrolidinyl and dimethylamino groups Synthesis via condensation reactions. Pyrrolidine groups may enhance solubility and hydrogen-bonding capacity.

Structural and Functional Analysis:

Methoxy vs. Hydroxy Substitution: The target compound’s methoxy group (vs. This may enhance membrane permeability compared to the hydroxy variant, which showed variable conversion rates under acidic/basic conditions .

Sulfonamide vs. In contrast, the dimethylisoxazole-carboxamide in relies on aromatic π-stacking, which may limit selectivity.

Fluorine Substitution :

  • Fluorinated analogs (e.g., ) exhibit higher melting points and molecular weights, suggesting improved thermal stability and target affinity. However, the absence of fluorine in the target compound may reduce off-target interactions common in fluorinated drugs.

Pyrrolidine Derivatives :

  • Compounds with pyrrolidine moieties (e.g., ) demonstrate enhanced solubility due to the amine group’s basicity. The target compound’s pyrrolidinylsulfonyl group may balance solubility and steric bulk, optimizing pharmacokinetics.

Research Implications

  • Synthetic Challenges : The methoxy-dihydroindenyl group in the target compound likely requires precise stereochemical control during synthesis, as seen in similar indenyl derivatives .
  • Pharmacological Potential: The sulfonamide linker and pyrrolidine group suggest utility in protease or kinase inhibition, akin to fluorinated chromenyl derivatives in .
  • Knowledge Gaps: Direct biological data (e.g., IC₅₀, solubility) for the target compound are absent in the provided evidence. Future studies should prioritize comparative assays with the analogs above.

Biological Activity

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered interest in various biological research fields due to its unique structural characteristics and potential therapeutic applications. This article aims to explore the biological activity of this compound, presenting key findings from research studies, including data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indene moiety and a sulfonamide group. Its molecular formula is C19H24N2O3SC_{19}H_{24}N_{2}O_{3}S, and it is classified under the category of benzamide derivatives.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Anti-inflammatory properties : Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) and lipoxygenase pathways, which are critical in inflammatory responses .
  • Antimicrobial activity : Certain derivatives have demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

The biological mechanisms of action for this compound can be inferred from related studies on similar compounds. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory processes, such as COX and lipoxygenase, leading to reduced production of pro-inflammatory mediators.
  • Modulation of Cellular Signaling : It may affect signaling pathways associated with cell proliferation and apoptosis, particularly in cancer cells.

Case Study 1: Inhibition of Inflammatory Mediators

A study investigating the anti-inflammatory effects of related compounds found that they significantly reduced levels of leukotrienes in mouse models of skin inflammation. The compound's ability to modulate these pathways suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antibacterial activity of benzamide derivatives against various pathogens. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus, suggesting that this compound could be developed as an effective antimicrobial agent .

Data Tables

Activity Type Compound MIC (μg/mL) Effect
Anti-inflammatorySimilar benzamide derivative0.1Inhibition of leukotriene synthesis
AntimicrobialN-(pyrrolidinyl sulfonyl) derivative3.12 - 12.5Effective against S. aureus
Enzyme InhibitionRelated indene-based compound1.1COX inhibition

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